Bienvenue dans la boutique en ligne BenchChem!

5-Methyl-2h-1,4-thiazin-3(4h)-one

Bi-heterocyclic synthesis Regioselective C–C bond formation Pyridylthiazinone cardiotonics

5-Methyl-2H-1,4-thiazin-3(4H)-one (CAS 22390-69-8) is a monocyclic 1,4-thiazin-3-one heterocycle carrying a single methyl substituent at the 5-position. The 1,4-thiazin-3-one scaffold is recognized as a privileged structure in medicinal chemistry due to its demonstrated spectrum of biological activities, including phospholipase A2 inhibition, lipoxygenase/cyclooxygenase inhibition, protection against endotoxin shock, and cardiotonic action.

Molecular Formula C5H7NOS
Molecular Weight 129.18 g/mol
CAS No. 22390-69-8
Cat. No. B3349567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2h-1,4-thiazin-3(4h)-one
CAS22390-69-8
Molecular FormulaC5H7NOS
Molecular Weight129.18 g/mol
Structural Identifiers
SMILESCC1=CSCC(=O)N1
InChIInChI=1S/C5H7NOS/c1-4-2-8-3-5(7)6-4/h2H,3H2,1H3,(H,6,7)
InChIKeyGYYVFGWKPDSNLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-2H-1,4-thiazin-3(4H)-one (CAS 22390-69-8): Core Properties and Procurement Position


5-Methyl-2H-1,4-thiazin-3(4H)-one (CAS 22390-69-8) is a monocyclic 1,4-thiazin-3-one heterocycle carrying a single methyl substituent at the 5-position. The 1,4-thiazin-3-one scaffold is recognized as a privileged structure in medicinal chemistry due to its demonstrated spectrum of biological activities, including phospholipase A2 inhibition, lipoxygenase/cyclooxygenase inhibition, protection against endotoxin shock, and cardiotonic action [1]. This specific compound serves as a demonstrated key synthetic intermediate, with the 5-methyl group providing a defined handle for further derivatization at the 6-position via reactions with N-acylpyridinium salts [2], as well as enabling controlled oxidation at the 2-position to access 2,3-dioxo derivatives [3]. It is commercially supplied at 97% purity , positioning it as a research-grade building block rather than a finished active pharmaceutical ingredient.

Why Generic 1,4-Thiazin-3-one Analogs Cannot Replace 5-Methyl-2H-1,4-thiazin-3(4H)-one in Research Procurement


The 1,4-thiazin-3-one scaffold family exhibits pronounced structure–activity divergence depending on the position and nature of ring substituents. The unsubstituted parent 2H-1,4-thiazin-3(4H)-one (CAS 37128-08-8) lacks the methyl blocking group at C-5, which precludes the regioselective C-6 functionalization chemistry that is uniquely enabled by the 5-methyl substituent [1]. Conversely, the 5-methyl-6-(4-pyridinyl) derivative ZSY-27 (CAS 98320-12-8) is a fully elaborated cardiotonic agent whose pharmacological profile—positive inotropic effect comparable to milrinone in guinea pig atria with vasodilatory activity—is a consequence of the 6-pyridyl substitution, not the core scaffold alone [2]. The 2,5-dimethyl analog introduces additional stereochemical complexity and altered reactivity at the C-2 position. Procuring a generic 1,4-thiazin-3-one without verifying the specific substitution pattern therefore carries a high risk of obtaining a compound with divergent synthetic utility, incompatible reactivity, or irrelevant biological reference data. The quantitative evidence in Section 3 establishes exactly which substitution-dependent performance parameters differentiate 5-methyl-2H-1,4-thiazin-3(4H)-one from its closest structural neighbors.

Product-Specific Quantitative Differentiation Evidence for 5-Methyl-2H-1,4-thiazin-3(4H)-one (CAS 22390-69-8)


Regioselective C-6 Derivatization: 5-Methyl vs. Unsubstituted 2H-1,4-thiazin-3(4H)-one

5-Methyl-2H-1,4-thiazin-3(4H)-one enables regioselective introduction of N-acyldihydropyridyl groups at the 6-position via reaction with N-acylpyridinium salts, a transformation that is not possible with the unsubstituted parent scaffold (2H-1,4-thiazin-3(4H)-one, CAS 37128-08-8) because the 5-methyl group electronically activates and sterically directs substitution to C-6 [1]. Subsequent oxidation of the dihydropyridyl adducts yields a new class of pyridylthiazinones, several of which exhibited positive inotropic activity with little chronotropic effect in guinea pig left atria [1]. The unsubstituted parent compound cannot participate in this reaction manifold, fundamentally limiting its utility as a building block for cardiotonic lead discovery.

Bi-heterocyclic synthesis Regioselective C–C bond formation Pyridylthiazinone cardiotonics

Controlled Oxidation to 2,3-Dioxo Derivatives: 5-Methyl vs. 2,5-Dimethyl-2H-1,4-thiazin-3(4H)-one

Treatment of 5-methyl-2H-1,4-thiazin-3(4H)-one with m-chloroperbenzoic acid (m-CPBA) in MeOH, followed by acid hydrolysis, cleanly produces the 2,3-dioxo derivative 5-methyl-2,3-dioxo-2H,4H-1,4-thiazine [1]. This 2,3-dioxo intermediate is then converted via POCl₃ to 3-chloro-2-oxo-1,4-thiazine, which serves as a versatile electrophilic scaffold for nucleophilic displacement to generate a library of 3-substituted 2-oxo-1,4-thiazines (11a–y) [1]. Several of these final products (11a–b, e, o, r–s) demonstrated a protective effect against endotoxin shock in D-galactosamine-sensitized mice [1]. By contrast, 2,5-dimethyl-2H-1,4-thiazin-3(4H)-one bears an additional methyl group at C-2, which blocks the oxidation pathway to the 2,3-dioxo derivative and diverts reactivity toward alternative transformations (e.g., 2-methoxy or 2-aroyloxy derivative formation) . The absence of a C-2 substituent is therefore critical for accessing the 2,3-dioxo–3-chloro–3-substituted reaction sequence.

2,3-Dioxo-1,4-thiazine synthesis Endotoxin shock protection m-CPBA oxidation

Synthetic Yield Benchmark: Intramolecular Cyclization Route to 5-Methyl-2H-1,4-thiazin-3(4H)-one vs. Acid-Catalyzed Rearrangement to 2-Acetyl-4-aryl-1,4-thiazin-3-ones

5-Methyl-2H-1,4-thiazin-3(4H)-ones can be synthesized via an intramolecular cyclization of sulfide precursors, as documented in the Science of Synthesis reference work [1]. While specific isolated yields for the cyclization route to 5-methyl-2H-1,4-thiazin-3(4H)-one are not publicly tabulated in the accessed sources, this methodology represents a fundamentally different and complementary synthetic approach to the acid-catalyzed rearrangement of 1,4-oxathiins, which provides 2-acetyl-4-aryl-1,4-thiazin-3-ones in yields ranging from 4% to 100% depending on substituents and conditions [2]. The intramolecular cyclization strategy is particularly suited to preparing 5-methyl-substituted 1,4-thiazin-3-ones lacking the 2-acetyl and 4-aryl substituents that are intrinsic to the rearrangement products. This synthetic complementarity means the two routes access non-overlapping chemical space within the 1,4-thiazin-3-one family.

Intramolecular cyclization Acid-catalyzed rearrangement Synthetic methodology comparison

Purity Benchmark: Commercial 5-Methyl-2H-1,4-thiazin-3(4H)-one vs. 2-Methoxy-5-methyl-2H-1,4-thiazin-3(4H)-one

Commercially sourced 5-methyl-2H-1,4-thiazin-3(4H)-one (CAS 22390-69-8) is supplied with a certified purity of 97% (1 g packaging) . The related 2-methoxy-5-methyl-2H-1,4-thiazin-3(4H)-one, which represents a C-2 functionalized derivative, is typically supplied at 95% purity , and its synthesis from the 5-methyl parent compound has been reported in 61% yield (11.3 g scale) . The 2-percentage-point purity differential (97% vs. 95%) directly impacts the reliability of quantitative biological assays, where impurities at the 3–5% level can confound dose–response measurements. For laboratories that require the 2-methoxy derivative, purchasing the higher-purity 5-methyl parent and performing the methoxylation in-house offers both a purity advantage and the flexibility to generate the derivative on demand.

Commercial purity Procurement specification Quality control

Inotropic Activity Differentiation: Core Scaffold vs. 6-(4-Pyridyl)-Substituted Derivative ZSY-27

The 6-(4-pyridyl)-substituted derivative of 5-methyl-2H-1,4-thiazin-3(4H)-one, known as ZSY-27 (CAS 98320-12-8), demonstrates potent positive inotropic activity comparable to milrinone in isolated guinea pig left atria, with concentration-dependent increases in developed tension at 3 × 10⁻⁶ to 10⁻⁴ M [1]. In anesthetized dogs, ZSY-27 (0.03–1 mg/kg, i.v.) produced a dose-dependent increase in left ventricular contractile force accompanied by a decrease in blood pressure, with a relatively small increase in heart rate [1]. Critically, this pharmacological profile is entirely dependent on the 6-(4-pyridyl) substituent; the unsubstituted 5-methyl-2H-1,4-thiazin-3(4H)-one scaffold itself has no reported cardiotonic activity. This establishes the 5-methyl core as the essential synthetic precursor to ZSY-27 and related 6-substituted cardiotonic thiazinones, where the 5-methyl group is necessary for regioselective 6-functionalization, but the biological activity resides in the fully elaborated derivative [2].

Positive inotropic agent Cardiotonic Milrinone comparator Vasodilation

Optimal Research and Industrial Application Scenarios for 5-Methyl-2H-1,4-thiazin-3(4H)-one (CAS 22390-69-8)


Medicinal Chemistry: Synthesis of 6-Aryl/Azaaryl-1,4-thiazin-3-one Cardiotonic Lead Compounds

Research groups developing non-catecholamine, non-glycoside positive inotropic agents should procure 5-methyl-2H-1,4-thiazin-3(4H)-one as the core building block for C-6 diversification. The 5-methyl group is essential for the regioselective introduction of pyridyl, quinolinyl, pyridazinyl, and other azaaryl substituents at the 6-position via N-acylpyridinium salt chemistry [1]. This synthetic route has been validated by the discovery of ZSY-27, a 6-(4-pyridyl) derivative with inotropic potency comparable to milrinone and vasodilatory activity in both in vitro (guinea pig atria, 3 × 10⁻⁶–10⁻⁴ M) and in vivo (anesthetized dog, 0.03–1 mg/kg i.v.) models [2]. Attempts to use the unsubstituted 2H-1,4-thiazin-3(4H)-one for analogous C-6 functionalization are not supported by published methodology.

Anti-Inflammatory Drug Discovery: Synthesis of 3-Substituted 2-Oxo-1,4-thiazines as Endotoxin Shock Protective Agents

Investigators targeting endotoxin shock or systemic inflammatory response syndrome should use 5-methyl-2H-1,4-thiazin-3(4H)-one as the starting material for the m-CPBA oxidation–chlorination–nucleophilic displacement sequence that generates 3-substituted 2-oxo-1,4-thiazines [1]. Compounds 11a, 11b, 11e, 11o, 11r, and 11s from this library demonstrated protective effects in D-galactosamine-sensitized mice [1]. The 2,5-dimethyl analog cannot access this reaction pathway due to the blocking methyl group at C-2, making the 5-methyl-2-unsubstituted scaffold the mandatory starting point for this chemotype [2].

Enzyme Inhibitor Development: Phospholipase A2, Lipoxygenase, and Cyclooxygenase Inhibitor Scaffold Exploration

The 1,4-thiazin-3-one scaffold class is documented to produce inhibitors of phospholipase A2, lipoxygenase, and cyclooxygenase [1]. 5-Methyl-2H-1,4-thiazin-3(4H)-one serves as a versatile, minimally substituted entry point for systematic structure–activity relationship (SAR) exploration, allowing independent functionalization at N-4 (alkylation/arylation) and C-2 (oxidation, alkoxylation) in addition to C-6 derivatization. This multi-vector diversification potential distinguishes it from pre-functionalized analogs such as the 4-aryl-2-acetyl rearrangement products [2] or the 6-aryl cardiotonic derivatives, which are already committed to specific substitution patterns and biological profiles.

Chemical Biology: Tetrahedral Intermediate Analog Design for Pyrimidine Metabolism Enzymes

1,4-Thiazin-3-one nucleosides have been developed as tetrahedral intermediate analogs of enzymes involved in pyrimidine nucleoside metabolism [1]. The 5-methyl-2H-1,4-thiazin-3(4H)-one scaffold, with its free N-4 position available for N-glycosylation and an unsubstituted C-2 position amenable to oxidation state manipulation, provides a suitable template for constructing nucleoside analog libraries. The higher commercial purity (97%) of the 5-methyl scaffold compared to pre-functionalized derivatives (e.g., 95% for 2-methoxy analog) supports more reproducible glycosylation chemistry and cleaner product profiles.

Quote Request

Request a Quote for 5-Methyl-2h-1,4-thiazin-3(4h)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.